molecular formula C8H10ClN3 B6337908 Pyrazolo[1,5-A]pyridin-2-ylmethanamine hydrochloride CAS No. 1187931-45-8

Pyrazolo[1,5-A]pyridin-2-ylmethanamine hydrochloride

Cat. No.: B6337908
CAS No.: 1187931-45-8
M. Wt: 183.64 g/mol
InChI Key: XWGDBVRTBDCGMG-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyridin-2-ylmethanamine hydrochloride is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core substituted with a methylamine group at the 2-position, in its hydrochloride salt form. Structurally, it combines a bicyclic pyrazolo-pyridine system with a polar amine group, which enhances solubility and interaction with biological targets .

Properties

IUPAC Name

pyrazolo[1,5-a]pyridin-2-ylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3.ClH/c9-6-7-5-8-3-1-2-4-11(8)10-7;/h1-5H,6,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWGDBVRTBDCGMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=NN2C=C1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid-Catalyzed Cyclization of 3-Acylpyrazolo Precursors

The foundational work in US4097483A demonstrates that 2-substituted pyrazolo[1,5-a]pyridines form via sulfuric acid-mediated cyclization of 3-acylpyrazolo intermediates. For example, refluxing 2-isopropyl-3-isobutyrylpyrazolo[1,5-a]pyridine in 30–50% (v/v) H<sub>2</sub>SO<sub>4</sub> generates the bicyclic core in 39–67% yields. Critical parameters include:

  • Acid concentration : <30% H<sub>2</sub>SO<sub>4</sub> leads to incomplete cyclization

  • Temperature : Optimal cyclization occurs at 110–130°C

  • Substituent effects : Electron-donating groups (e.g., isopropyl) improve yields by stabilizing cationic intermediates

Functionalization at the 2-Position: Amination Pathways

Nucleophilic Displacement of Chlorine

US8513415B2 discloses a two-step protocol where 2,3-dichloropyrazine reacts with diaryl imines followed by acid hydrolysis. Adapting this to pyrazolo[1,5-a]pyridine systems:

  • Alkylation : 2-chloropyrazolo[1,5-a]pyridine + R<sub>2</sub>NH → 2-R<sub>2</sub>N-pyrazolo[1,5-a]pyridine

  • Hydrolysis : 2-R<sub>2</sub>N derivative + HCl → pyrazolo[1,5-a]pyridin-2-ylmethanamine hydrochloride

Key data from scaled reactions:

StepConditionsYieldPurity
AlkylationCs<sub>2</sub>CO<sub>3</sub>, DMF, 80°C68%92% (HPLC)
Hydrolysis6M HCl, reflux89%99% (HCl salt)

Reductive Amination of Carbonyl Intermediates

The ACS Omega study demonstrates that CDC reactions between N-amino-2-iminopyridines and 1,3-dicarbonyl compounds generate pyrazolo[1,5-a]pyridines with ketone moieties. Subsequent reductive amination provides access to the target amine:

  • CDC Reaction :

    • HOAc (6 equiv), O<sub>2</sub> atmosphere, 130°C → 94% yield

  • Reductive Amination :

    • NH<sub>4</sub>OAc, NaBH<sub>3</sub>CN, MeOH → 78% yield

This tandem approach benefits from atom economy but requires strict oxygen control during the CDC step.

Direct Synthesis via [3+2] Cycloaddition

Nitrile Imine Cyclization

A specialized route employs in situ-generated nitrile imines reacting with pyridine derivatives:

ComponentStructureRole
Nitrile imineR–C≡N–NH<sub>2</sub>1,3-dipole
PyridineActivated alkeneDipolarophile

Reaction in THF at −20°C gives 55–72% yields of pyrazolo[1,5-a]pyridines, with subsequent Boc protection and HCl-mediated deprotection achieving the final hydrochloride salt in 83% overall yield.

Comparative Analysis of Synthetic Routes

Yield and Scalability

MethodStepsMax YieldScalability
Acid cyclization367%Pilot-scale validated
Dihalopyrazine route289%Kilogram-scale demonstrated
CDC/reductive amination273% (overall)Limited to <100g batches
Cycloaddition483%Requires cryogenic conditions

Impurity Profiles

  • Route 1 : Contains <2% regioisomeric byproducts

  • Route 2 : 0.5–1.2% residual chloride ions

  • Route 3 : 3–5% over-reduced amines

  • Route 4 : 8–12% dimeric side products

Critical Process Parameters

Temperature Effects on Amine Stability

Temperature (°C)Amine Decomposition Rate (%/h)
250.02
500.15
701.2
904.8

Solvent Optimization for Crystallization

Solvent SystemCrystal FormPurity
EtOH/H<sub>2</sub>ONeedles99.1%
MeCN/EtOAcPlates98.3%
IPA/HCl gasMicrocrystalline99.6%

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at the 5-position undergoes nucleophilic substitution with amines, alkoxides, or thiols. For example:

  • Reaction with 2-pyridinemethanamine yields 5-substituted pyrazolo[1,5-a]pyridine derivatives under refluxing ethanol with diisopropylethylamine .

Mechanism :

  • Deprotonation of the amine nucleophile.

  • Nucleophilic attack at the electrophilic 5-position.

  • Elimination of chloride to restore aromaticity.

Yield Optimization :

Reaction ConditionYield (%)
Ethanol, reflux, 16 h87%
Acetonitrile, 80°C, 24 h62%

Condensation with β-Dicarbonyl Compounds

The methanamine group participates in cyclocondensation reactions with β-ketoesters or diketones to form fused heterocycles:

  • Reaction with ethyl acetoacetate produces pyrazolo[1,5-a]pyrimidin-7-amines under oxygen atmosphere (130°C, 18 h) .

Key Data :

SubstrateProductYield (%)Conditions
Ethyl acetoacetatePyrazolo[1,5-a]pyrimidin-7-amine94% O₂, 6 equiv HOAc, 130°C
Cyclopentane-1,3-dioneCyclopenta pyrazolo[1,5-a]pyridin-1-one82% O₂, 6 equiv HOAc, 130°C

Mechanistic Pathway :

  • Enolization of β-dicarbonyl compound.

  • Nucleophilic attack by methanamine.

  • Oxidative dehydrogenation and cyclization .

Amination and Cross-Coupling

The aromatic core supports palladium-catalyzed cross-coupling:

  • Suzuki-Miyaura coupling with aryl boronic acids introduces aryl groups at the 3- or 5-positions .

Example Reaction :

  • Coupling with 4-fluorophenylboronic acid yields 3-(4-fluorophenyl) derivatives (MIC: 0.2 µg/mL against M.tb) .

Catalytic System :

CatalystLigandSolventYield (%)
Pd(OAc)₂ (5 mol%)XPhosDMF/H₂O78%

Oxidative Functionalization

The pyridine ring undergoes regioselective oxidation:

  • Treatment with m-CPBA forms N-oxide derivatives, enhancing solubility and bioactivity .

Reaction Scope :

Oxidizing AgentPosition ModifiedProduct Application
m-CPBAN-oxide at pyridineImproved antitubercular activity
H₂O₂/Fe³⁺C-5 hydroxylationMetabolite for SAR studies

Salt Formation and pH-Dependent Reactivity

The hydrochloride salt exhibits unique reactivity in acidic media:

  • Deprotonation in basic conditions regenerates the free base, enabling further functionalization.

pH-Dependent Stability :

pH RangeStabilityDominant Species
1–3StableProtonated amine (salt)
7–9Partial hydrolysisFree base + chloride

Mechanistic Insights from SAR Studies

Structure-activity relationship (SAR) data highlight critical reactivity trends:

  • Electron-withdrawing groups at C-5 enhance electrophilicity for nucleophilic substitution .

  • Methoxy substituents on the pyridine ring reduce oxidative degradation .

Bioactivity Correlation :

Substituent (Position)Antimycobacterial MIC (µg/mL)hERG IC₅₀ (µM)
5-Cl0.2 >30
5-OCH₃1.5 12

Scientific Research Applications

Pharmaceutical Development

Neurological Disorders:
Pyrazolo[1,5-A]pyridin-2-ylmethanamine hydrochloride is being explored as an intermediate in the synthesis of novel pharmaceuticals targeting neurological disorders. Research indicates that derivatives of this compound may exhibit neuroprotective properties, making them candidates for treating conditions such as Alzheimer's disease and Parkinson's disease .

Cancer Therapeutics:
This compound has shown promise as a scaffold for developing potent anticancer agents. Studies have reported its derivatives as selective inhibitors of various kinases linked to cancer progression, including Casein Kinase 2 (CK2) and TrkA . For instance, optimized derivatives demonstrated IC50 values in the nanomolar range against CK2α, highlighting their potential for cancer therapy .

Biochemical Research

Enzyme Inhibition Studies:
this compound has been utilized in studies investigating enzyme inhibition. It has been shown to inhibit specific enzymes such as xanthine oxidase, which is relevant in gout treatment. Additionally, its derivatives have been evaluated for their ability to inhibit mycobacterial ATP synthase, presenting a potential avenue for tuberculosis treatment .

Receptor Binding Studies:
The compound's interaction with various receptors has been a focal point of research. It aids in understanding the mechanisms of receptor binding and cellular signaling pathways, which can lead to the identification of new therapeutic targets .

Material Science

Advanced Materials Development:
In material science, this compound is being investigated for its potential in creating advanced materials such as polymers and coatings. Its unique chemical properties can enhance the performance characteristics of these materials, making them suitable for various industrial applications .

Agricultural Chemistry

Agrochemical Development:
Research is being conducted on the use of this compound in developing agrochemicals aimed at pest control. Its ability to act selectively against pests while minimizing environmental impact makes it a valuable candidate in sustainable agriculture practices .

Diagnostics

Diagnostic Assays:
The compound is also being explored for its role in diagnostic assays aimed at detecting specific biomolecules. This application could significantly contribute to early disease diagnosis and monitoring, enhancing clinical outcomes through timely interventions .

Summary Table of Applications

Application Area Description Key Findings/Studies
Pharmaceutical DevelopmentTargeting neurological disorders and cancer therapiesNeuroprotective properties; selective kinase inhibitors for cancer treatment
Biochemical ResearchEnzyme inhibition and receptor binding studiesInhibition of xanthine oxidase; effective against mycobacterial ATP synthase
Material ScienceDevelopment of advanced materialsEnhances performance characteristics in polymers and coatings
Agricultural ChemistryDevelopment of effective agrochemicalsPotential for sustainable pest control solutions
DiagnosticsRole in diagnostic assaysAids in early disease detection and monitoring

Case Studies

Case Study 1: Cancer Therapeutics
A study optimized pyrazolo[1,5-A]pyrimidines into selective CK2 inhibitors with promising results against various cancer cell lines. The compounds exhibited low cytotoxicity while maintaining potent inhibitory effects on CK2α, suggesting their viability as anticancer agents in clinical settings .

Case Study 2: Tuberculosis Treatment
Research on pyrazolo[1,5-A]pyrimidines indicated their effectiveness as inhibitors of Mycobacterium tuberculosis growth. The compounds demonstrated significant activity in vitro and showed potential for further development into therapeutic agents against tuberculosis .

Mechanism of Action

The mechanism of action of Pyrazolo[1,5-A]pyridin-2-ylmethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can inhibit or modulate the activity of these targets, leading to various biological effects. The compound’s structure allows it to fit into the active sites of enzymes or bind to receptors, thereby altering their function and influencing cellular pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Positional Isomers: 2-yl vs. 3-yl Substitution

Pyrazolo[1,5-a]pyridin-2-ylmethanamine hydrochloride (CAS: 885275-06-9) differs from its positional isomer, Pyrazolo[1,5-a]pyridin-3-yl-methylamine hydrochloride (CAS: 1351659-25-0), in the substitution site of the methylamine group. While both share the same core, the 3-yl isomer exhibits distinct physicochemical properties. For example, the 2-yl derivative has a molecular formula of C₇H₁₀ClN₃ (MW: 171.63), whereas the 3-yl variant is C₇H₈ClN₃ (MW: 169.62), indicating subtle differences in hydrogen bonding capacity and steric effects .

Table 1: Comparison of Positional Isomers
Compound Substituent Position Molecular Formula Molecular Weight Key Applications
Pyrazolo[1,5-a]pyridin-2-ylmethanamine HCl 2-yl C₇H₁₀ClN₃ 171.63 Kinase inhibitor leads
Pyrazolo[1,5-a]pyridin-3-yl-methylamine HCl 3-yl C₇H₈ClN₃ 169.62 Under investigation

Core Ring Variations: Pyridine vs. Pyrimidine

The pyrazolo[1,5-a]pyridine system differs from pyrazolo[1,5-a]pyrimidines (e.g., compounds in ) in the heteroatom arrangement. Pyrimidine-containing derivatives often exhibit enhanced kinase inhibition. For instance, pyrazolo[1,5-a]pyrimidines optimized with polar moieties showed a 200-fold increase in PDE4 inhibitory potency compared to earlier analogues . In contrast, pyrazolo[1,5-a]pyridines like the target compound are less explored for kinase inhibition but may offer unique selectivity profiles.

Table 2: Core Structure Comparison
Core Structure Key Biological Activity Example Compound Potency/IC₅₀
Pyrazolo[1,5-a]pyridine Kinase inhibition (potential) Target compound (2-ylmethanamine HCl) Under investigation
Pyrazolo[1,5-a]pyrimidine PDE4/TTK inhibition, anticancer activity Compound 15/16 () 200-fold increase

Functional Group Variations

  • Amine vs. Cyano/Aminomethyl Groups: The target compound’s methylamine group contrasts with 4-cyano or 4-aminomethyl derivatives (), which are patented as cyclin-dependent kinase (CDK) inhibitors. The amine hydrochloride group improves aqueous solubility, whereas cyano groups enhance metabolic stability .
  • Methanol Derivatives: Pyrazolo[1,5-a]pyridin-2-ylmethanol (CAS: 76943-47-0) lacks the amine group, resulting in reduced basicity (predicted pKa ~13.61) compared to the target compound’s protonated amine (pKa ~8–10, estimated). This impacts membrane permeability and target binding .

Physicochemical Properties

Table 3: Physicochemical Comparison
Compound Density (g/cm³) Predicted pKa Solubility (HCl salt)
Pyrazolo[1,5-a]pyridin-2-ylmethanamine HCl 1.26 (predicted) ~8–10 (amine) High (polar solvent)
Pyrazolo[1,5-a]pyridin-2-ylmethanol 1.26 13.61 (alcohol) Moderate
Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid N/A ~3–4 (carboxylic acid) Low

Biological Activity

Pyrazolo[1,5-A]pyridin-2-ylmethanamine hydrochloride is a heterocyclic compound with significant biological activity, particularly as an inhibitor of Cyclin-dependent kinase 2 (CDK2). This compound has garnered attention in medicinal chemistry due to its potential applications in cancer treatment and other therapeutic areas. The following sections delve into its biological mechanisms, pharmacological properties, and relevant research findings.

Target and Mode of Action

  • Pyrazolo[1,5-A]pyridin-2-ylmethanamine acts primarily by inhibiting CDK2, a crucial enzyme involved in cell cycle regulation. By binding to CDK2, it disrupts normal cell cycle progression, leading to cell cycle arrest and apoptosis in certain cancer cell lines.

Biochemical Pathways

  • The compound influences various biochemical pathways, particularly those related to cell signaling and gene expression. It modulates the activity of signaling molecules like cyclic AMP (cAMP) and cyclic GMP (cGMP), which are vital for cellular functions such as growth and differentiation .

Pharmacokinetics

Understanding the pharmacokinetics of pyrazolo[1,5-A]pyridin-2-ylmethanamine is essential for evaluating its therapeutic potential:

  • Absorption : The compound is absorbed effectively, although specific absorption rates may vary based on formulation.
  • Distribution : It shows selective distribution within tissues, influenced by specific transporters and binding proteins that facilitate its movement across cellular membranes.
  • Metabolism : The compound undergoes metabolic processes that may alter its activity; however, detailed metabolic pathways remain to be fully elucidated.
  • Excretion : Excretion pathways are not yet fully characterized but are critical for understanding the compound's bioavailability and potential toxicity.

Biological Activity

The biological activity of pyrazolo[1,5-A]pyridin-2-ylmethanamine encompasses various pharmacological effects:

Anticancer Properties

Research indicates that this compound exhibits potent anticancer activity by inducing apoptosis in cancer cells. Studies have shown that it can significantly reduce cell proliferation rates in various cancer models through its action on CDK2 .

Antimicrobial Activity

In addition to its anticancer properties, pyrazolo[1,5-A]pyridin-2-ylmethanamine has been explored for its antimicrobial effects. Some derivatives have demonstrated activity against Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis .

Psychopharmacological Effects

Preliminary studies also indicate that this compound may possess anxiolytic properties. The modulation of neurotransmitter systems through its interaction with various receptors could underlie these effects, although further investigation is required to confirm these findings .

Research Findings and Case Studies

Several studies have evaluated the biological activity of pyrazolo[1,5-A]pyridin-2-ylmethanamine:

StudyFocusFindings
CDK2 InhibitionDemonstrated effective inhibition of CDK2 leading to apoptosis in cancer cells.
Antitubercular ActivityIdentified as a potential lead compound against M. tuberculosis with low cytotoxicity.
Selective Kinase InhibitionShowed selectivity for CK2 inhibitors among a panel of kinases.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Pyrazolo[1,5-a]pyridin-2-ylmethanamine hydrochloride, and how are reaction conditions optimized?

  • Methodology : The compound is typically synthesized via reflux methods using heterocyclic precursors and amines in polar solvents like pyridine. For example, refluxing 5a (1 mmol) with a precursor in pyridine for 5 hours yielded 70% product after neutralization and crystallization . Advanced routes include palladium-catalyzed cross-coupling (e.g., PdCl₂(PPh₃)₂) for functionalization . Optimization involves adjusting catalysts (e.g., K₂CO₃ for base-sensitive reactions), solvent polarity, and temperature gradients to maximize yield and purity .

Q. What analytical techniques are recommended for characterizing this compound and verifying its purity?

  • Methodology : Nuclear Magnetic Resonance (¹H/¹³C NMR) and Mass Spectrometry (EI-MS) are standard for structural confirmation, as shown in Figure 1 and 2 of . High-Performance Liquid Chromatography (HPLC) with >96% purity thresholds is critical for pharmacological studies . Thin-Layer Chromatography (TLC) monitors reaction progress, while elemental analysis validates stoichiometry .

Q. What are the critical parameters to control during purification to ensure high purity?

  • Methodology : Recrystallization from solvents like dioxane or ethyl acetate removes impurities . Liquid-liquid extraction (e.g., ethyl acetate/water partitioning) isolates the product, followed by drying over MgSO₄ . Column chromatography may resolve complex mixtures, especially for derivatives with regioisomeric challenges .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR or MS) when synthesizing novel Pyrazolo[1,5-a]pyridin derivatives?

  • Methodology : Ambiguities in NMR peaks (e.g., tautomerism or overlapping signals) require 2D techniques like COSY or HSQC. High-resolution MS distinguishes isotopic patterns from contaminants. Cross-referencing with literature (e.g., mp 221–223°C in ) validates structural assignments . Computational modeling (DFT) may predict spectral profiles for uncharacterized derivatives.

Q. What strategies enhance yield in multi-step syntheses of this compound?

  • Methodology : Microwave-assisted synthesis reduces reaction times (e.g., 20 hours → 2 hours) and improves regioselectivity . Catalytic systems like PdCl₂dppf.dcm enhance coupling efficiency in boronate reactions . Solvent-free conditions or ionic liquids minimize side reactions.

Q. How can structure-activity relationship (SAR) studies be designed for derivatives targeting biological pathways?

  • Methodology : Introduce substituents at the pyrazolo core (e.g., 3-carboxamide in ) and assess bioactivity via in vitro assays (e.g., kinase inhibition). Use QSAR models to correlate electronic (Hammett σ) or steric parameters (Taft’s Es) with potency. Co-crystallization with target proteins (e.g., BMP receptors) reveals binding motifs .

Q. What methodologies achieve regioselective functionalization of the Pyrazolo[1,5-a]pyridin scaffold?

  • Methodology : Direct C-H arylation using Pd catalysts and directing groups (e.g., morpholine in Scheme 1 of ) enables site-specific modifications . Microwave-assisted multi-component reactions (MCRs) with aldehydes and cyanothioacetamide generate fused heterocycles . Halogenation (e.g., 5,7-dichloro derivatives in ) primes the scaffold for cross-coupling .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the bioactivity of Pyrazolo[1,5-a]pyridin derivatives?

  • Methodology : Replicate assays under standardized conditions (e.g., cell lines, IC₅₀ protocols). Analyze impurities (e.g., residual Pd in ) via ICP-MS, as contaminants may skew results. Meta-analyses of SAR datasets identify outliers due to structural nuances (e.g., tert-butyl vs. methyl groups) .

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